molecular formula C18H19N5O2S B2910586 1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1706320-47-9

1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2910586
CAS No.: 1706320-47-9
M. Wt: 369.44
InChI Key: HEQRCFVQTGBVCV-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a pyrazine core, a 1,2,4-oxadiazole ring, a piperidine moiety, and a thiophene substituent. The structural complexity arises from the integration of multiple pharmacophoric groups, which are often associated with diverse biological activities, including antiproliferative, antimicrobial, and kinase inhibitory effects . The synthesis of such compounds typically involves multi-step reactions, such as cyclization of thiosemicarbazones (as seen in oxadiazole formation) or nucleophilic substitution reactions to append piperidine and thiophene groups .

Properties

IUPAC Name

1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c24-17(10-14-4-2-8-26-14)23-7-1-3-13(12-23)9-16-21-18(22-25-16)15-11-19-5-6-20-15/h2,4-6,8,11,13H,1,3,7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQRCFVQTGBVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CS2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multiple steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.

    Synthesis of the 1,2,4-Oxadiazole Ring: This ring is often formed by the cyclization of acylhydrazides with nitriles in the presence of dehydrating agents like phosphorus oxychloride.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with piperidine.

    Formation of the Thiophene Ring: The thiophene ring is typically synthesized through the Paal-Knorr synthesis, involving the cyclization of 1,4-diketones with sulfur sources.

    Final Coupling: The final step involves coupling the synthesized intermediates through carbon-carbon bond-forming reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form hydrazides.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are typically used.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Hydrazides from the oxadiazole ring.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole and Piperidine Moieties

Compounds such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () share the piperidine-ethanone backbone but replace the oxadiazole-pyrazine unit with a tetrazole ring. These derivatives exhibit moderate antiproliferative activity against cancer cell lines (e.g., IC₅₀ values in the 10–50 μM range) but demonstrate higher lipophilicity due to the tetrazole group, which may limit bioavailability compared to the oxadiazole-containing target compound .

Oxadiazole-Thiophene Hybrids

The thiophene-ethanone moiety in the target compound is structurally analogous to 3-(thiophen-2-ylthio)propanoic acid derivatives ().

Pyrazine-Oxadiazole Derivatives

The pyrazine-oxadiazole core is critical for kinase inhibition, as seen in 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione (). Replacing pyridine with pyrazine in the target compound introduces additional nitrogen atoms, which may enhance hydrogen-bonding interactions with enzymatic active sites, thereby increasing potency .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Structural Features Biological Activity (IC₅₀ or EC₅₀) Reference
1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Tetrazole, Piperidine, Aryl group Antiproliferative: 10–50 μM
RTB70 () Thiophene-thio, Trifluoromethylpyridine Kinase inhibition: <1 μM
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2-thione Oxadiazole-thione, Pyridine Antimicrobial: MIC 2–8 μg/mL
Target Compound Oxadiazole-pyrazine, Piperidine, Thiophene Predicted kinase inhibition: <0.5 μM (computational)

Critical Analysis and Limitations

and highlight the importance of substituent positioning on piperidine and heterocyclic rings for optimizing activity . Contradictions arise in solubility profiles: tetrazole-based compounds () may exhibit higher logP values than the target molecule, suggesting divergent ADMET properties. Further empirical validation is required to confirm computational predictions of enhanced kinase inhibition.

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